Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate

Tetrahydroquinazoline Thioether Structural novelty

Medicinal chemists exploring tetrahydroquinazoline SAR often face limited access to C2-thioether scaffolds bearing a free 4-OH/4-oxo tautomeric system. This compound resolves that gap: • C2-thioether connectivity topologically distinct from the extensively studied C4-thioether series, opening unexplored chemical space for kinase and antiviral targets. • Hydrolyzable ethyl ester enables prodrug design or conversion to the carboxylic acid for further derivatization. • Chiral α-phenyl substitution supports stereochemistry-dependent bioactivity studies not possible with published anti-SARS-CoV-2 analogs. Batch-specific tautomeric ratio analysis available on request.

Molecular Formula C18H20N2O3S
Molecular Weight 344.4g/mol
CAS No. 852538-59-1
Cat. No. B353472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate
CAS852538-59-1
Molecular FormulaC18H20N2O3S
Molecular Weight344.4g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)SC2=NC(=O)C3=C(N2)CCCC3
InChIInChI=1S/C18H20N2O3S/c1-2-23-17(22)15(12-8-4-3-5-9-12)24-18-19-14-11-7-6-10-13(14)16(21)20-18/h3-5,8-9,15H,2,6-7,10-11H2,1H3,(H,19,20,21)
InChIKeyCKZFVYMWGGZIBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate: Identity and Procurement


Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate is a synthetic small-molecule belonging to the 2-thioether-substituted tetrahydroquinazoline class, characterized by a partially saturated pyrimidine-fused ring system, an exocyclic thioether bridge, and an ethyl phenylacetate side chain . The 4-hydroxy group exists in tautomeric equilibrium with the 4-oxo (quinazolinone) form, a feature that influences hydrogen-bonding capacity and target recognition within this scaffold family [1]. Available structural records indicate this compound is primarily offered as a research chemical or screening library entity, with no completed preclinical or clinical development programs publicly disclosed.

Research chemical / screening library entity — no disclosed preclinical or clinical development
2-Thioether tetrahydroquinazoline scaffold with a hydrolyzable ethyl ester for prodrug or free-acid derivatization
4-Hydroxy/4-oxo tautomeric equilibrium — may influence hydrogen-bonding and target recognition in assays

Why Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate Cannot Be Substituted


Within the tetrahydroquinazoline thioether family, minor structural permutations—particularly at the thioether substituent and the ester moiety—are known to drastically alter biological activity profiles. For instance, in the closely related 4-alkyl(aryl)thioquinazoline series, moving the thioether attachment from position 2 to position 4 and varying the aryl/alkyl group shifted anti-proliferative IC50 values against PC3 cells from 1.8 µM to >50 µM across analogs [1]. Similarly, tetrahydrothioquinazoline-N-arylacetohydrazides demonstrated anti-SARS-CoV-2 selectivity indices (SI) ranging from <1 to 16.04 depending solely on the N-aryl substitution pattern [2]. The target compound's unique combination of a 2-thioether linkage, a tetrahydro ring saturation state, a free 4-hydroxy/4-oxo tautomeric system, and an α-phenyl ethyl acetate side chain represents a chemical space that is not replicated by any commercially available analog, making generic substitution scientifically unsound without direct comparative data.

Thioether positional isomerism
C2-attached thioether (this scaffold) vs. C4 series — small regiochemical changes may shift bioactivity profiles and SAR outcomes
α-Phenyl substitution introduces a chiral center
Racemic or enantiopure analogs may exhibit stereochemistry-dependent assay responses absent in simpler acetates
Tautomeric state influences intermolecular interactions
Batch-variable 4-hydroxy/4-oxo ratio can alter hydrogen bonding, cocrystal engineering, or target engagement consistency

Differential Evidence for Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate


No Direct Comparator Data Available

Following an exhaustive search of primary research papers, patents, authoritative databases, and reputable vendor technical datasheets, no quantitative, comparator-based evidence was identified for Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate. The compound does not appear in any peer-reviewed biological assay, head-to-head comparison study, or patent example with numerical data against a named analog. The most closely related published scaffolds—4-alkyl(aryl)thioquinazoline derivatives [1] and tetrahydrothioquinazoline-N-arylacetohydrazides [2]—share the tetrahydroquinazoline-thioether motif but differ in thioether position (C4 vs. C2) and side-chain chemistry, respectively. No study includes the target compound as a tested entity. Consequently, all differential claims remain at the class-level inference stage and cannot be supported with compound-specific quantitative comparisons at this time.

Direct Comparator Data
Data to verify
No quantitative head-to-head data found for this compound; the most similar published scaffolds (4-thioether series, N-arylacetohydrazides) do not include it as a tested entity.
All differentiation claims remain class-level inferences
Commission bespoke head-to-head profiling against specific in-class analogs before selection
Tetrahydroquinazoline Thioether Structural novelty Differentiation gap

Application Scenarios for Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate


2-Thioether Tetrahydroquinazoline Scaffold for Chemical Probes

For medicinal chemistry programs exploring the structure-activity relationship (SAR) of tetrahydroquinazoline-based inhibitors, this compound provides a synthetically accessible scaffold with a hydrolyzable ethyl ester that can serve as a prodrug moiety or be converted to the corresponding carboxylic acid for further derivatization. Its C2-thioether connectivity is topologically distinct from the more extensively studied C4-thioether series evaluated for anti-cancer activity by Yang et al. (2007) [1], potentially offering unexplored chemical space for kinases or antiviral targets.

Focused Library Design for SARS-CoV-2 Entry Inhibitors

Given the reported anti-SARS-CoV-2 activity of structurally analogous tetrahydrothioquinazoline-N-arylacetohydrazides (IC50 = 26.4–38.45 µM, SI up to 16.04) [2], this compound can be incorporated as a control or starting point in a focused library aiming to optimize the thioether-acetate sub-series. Its α-phenyl substitution on the acetate moiety introduces a chiral center absent in the published active compounds, enabling exploration of stereochemistry-dependent antiviral activity.

4-Hydroxy Tautomer Authentication for Quality Control

The 4-hydroxy group on the tetrahydroquinazoline core establishes a tautomeric equilibrium with the 4-oxo form, which can be characterized by IR and NMR spectroscopy. Procurement specifications can require batch-specific tautomeric ratio analysis (e.g., by 1H NMR integration of NH vs. OH protons) to ensure lot-to-lot consistency, as this ratio may influence intermolecular hydrogen bonding in co-crystal engineering and target engagement assays.

In Silico Docking of Unsampled Quinazoline Pharmacophore

Molecular docking simulations of related thioquinazolines against Mpro (SARS-CoV-2 main protease) have shown that hydrophobic interactions in the S2 subsite drive differential activity [2]. This compound's phenylacetate side chain offers an extended hydrophobic contact surface not present in published active analogs, making it suitable for computational enrichment studies aimed at predicting novel binding modes prior to synthesis and experimental validation.

Application
Selection Property
Validation Focus
Tetrahydroquinazoline SAR probes
C2-thioether connectivity & hydrolyzable ethyl ester
Scaffold derivatization and tautomer-ratio lot consistency
SARS-CoV-2 entry inhibitor library design
α-Phenyl chiral center for stereochemical SAR
Stereochemistry-dependent assay response context
Tautomeric consistency for assay reproducibility
Batch-specific 1H NMR tautomer ratio
Inter-batch hydrogen-bonding profile comparison
Computational pharmacophore exploration
Extended hydrophobic phenylacetate contact surface
Predicted binding mode vs. Mpro in silico
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